2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-21-16(13-7-3-2-4-8-13)20-22(17(21)23)12-11-19-26(24,25)15-10-6-5-9-14(15)18/h2-10,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWULFMAMGHYFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The triazole core is synthesized via cyclocondensation of phenyl thiosemicarbazide with ethyl acetoacetate under acidic conditions.
Procedure :
- Hydrazone formation : Phenylhydrazine (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in ethanol under reflux (78°C, 4 h), yielding the hydrazone intermediate.
- Thiosemicarbazide synthesis : The hydrazone is treated with ammonium thiocyanate (1.5 eq) in acetic acid (60°C, 6 h), forming the thiosemicarbazide.
- Cyclization : Heating the thiosemicarbazide in concentrated HCl (110°C, 3 h) induces cyclodehydration, producing the triazole ring.
Key data :
- Yield: 68–72% after recrystallization (ethanol/water).
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 7.45–7.62 (m, 5H, Ar–H), 3.12 (s, 3H, N–CH$$3$$), 2.95 (s, 2H, CH$$_2$$); IR (KBr): 1685 cm$$^{-1}$$ (C=O).
Sulfonamide Coupling Reaction
Reaction of Amine with 2-Chlorobenzenesulfonyl Chloride
The primary amine is coupled with 2-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions.
Procedure :
- Acylation : 1-(2-Aminoethyl)triazole (1.0 eq) and Et$$_3$$N (3.0 eq) in THF (0°C) are treated dropwise with 2-chlorobenzenesulfonyl chloride (1.1 eq).
- Stirring : Reaction proceeds at 25°C for 6 h.
- Isolation : Extraction with ethyl acetate, washing (1 M HCl, brine), and crystallization (hexane/acetone) yield the target compound.
Key data :
- Yield: 75–80%.
- Melting point: 214–216°C.
- MS (ESI): $$ m/z $$ 435.08 [M+H]$$^+$$.
Optimization and Mechanistic Insights
Triazole Alkylation Regioselectivity
Competing N-3 alkylation is suppressed by:
Sulfonamide Coupling Efficiency
Excess Et$$_3$$N (3.0 eq) ensures complete deprotonation of the amine, while THF’s moderate polarity balances solubility and reaction rate.
Analytical Characterization
Spectroscopic Confirmation
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$) : δ 8.12 (d, $$ J = 8.4 $$ Hz, 1H, SO$$2$$NH), 7.68–7.74 (m, 2H, Ar–H), 7.52–7.60 (m, 3H, Ar–H), 4.32 (t, $$ J = 6.0 $$ Hz, 2H, N–CH$$2$$), 3.45 (t, $$ J = 6.0 $$ Hz, 2H, CH$$2$$NH), 2.98 (s, 3H, N–CH$$_3$$).
- IR (ATR) : 1342 cm$$^{-1}$$ (SO$$2$$ asym), 1169 cm$$^{-1}$$ (SO$$2$$ sym), 1682 cm$$^{-1}$$ (C=O).
Purity Assessment
HPLC (C18, MeCN/H$$2$$O 60:40): 99.2% purity ($$ tR = 8.7 $$ min).
Comparative Evaluation of Alternative Routes
Click Chemistry Approach (1,2,3-Triazole vs. 1,2,4-Triazole)
While Cu-catalyzed azide-alkyne cycloaddition efficiently constructs 1,2,3-triazoles, it is incompatible with 1,2,4-triazole synthesis. Traditional cyclization remains indispensable for the target scaffold.
Mitsunobu Reaction for Amine Coupling
Attempts to install the ethylamine linker via Mitsunobu conditions (DIAD, PPh$$_3$$) resulted in <20% yield due to competing O-alkylation.
Industrial-Scale Considerations
Cost-Effective Reagents
- Ethyl acetoacetate : $12/kg (bulk pricing).
- 2-Chlorobenzenesulfonyl chloride : $45/kg (technical grade).
Waste Stream Management
- Acetic acid/HCl mixtures : Neutralization with NaOH yields NaCl for disposal.
- DMF : Distillation recovery (85% efficiency).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles such as alkyl or aryl halides.
Major Products Formed:
Sulfonyl chlorides from oxidation.
Aminotriazoles from reduction.
Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems due to its reactivity.
Medicine: It has potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the disruption of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogues from the provided evidence, focusing on structural variations, molecular properties, and inferred physicochemical behaviors.
Compound A: 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide (CAS 1396808-52-8)
Key Differences :
- Triazole Substitution : The triazole ring in Compound A has a cyclopropyl group at the 3-position and a methyl group at the 2-position of the benzene ring, whereas the target compound has a methyl group at the 4-position of the triazole and a chlorine at the 2-position of the benzene.
- Molecular Formula : C₂₀H₂₁ClN₄O₃S (MW 432.9) vs. estimated C₁₉H₁₉ClN₄O₃S for the target compound .
Compound B: 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS 921996-09-0)
Structural and Functional Comparison Table
Discussion of Research Implications
- Structural Flexibility vs. In contrast, the methyl group in the target compound offers flexibility, which could enhance binding to dynamic enzyme pockets .
- Heterocycle Influence : The benzooxazepine in Compound B introduces a larger, more polar scaffold, likely increasing water solubility but possibly reducing membrane permeability compared to the triazole-based target compound .
- Chlorine Position : The 2-chloro substituent in the target compound’s benzene ring may optimize steric and electronic interactions with hydrophobic enzyme pockets, whereas the 3-chloro in Compound A could alter binding orientation.
Biological Activity
2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and antiparasitic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring and a benzenesulfonamide moiety, which are known for their diverse biological activities. The molecular formula is C16H18ClN3O2S, with a molecular weight of approximately 367.85 g/mol.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzotriazole and benzimidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative | Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |
| Triazole Derivative | Escherichia coli | 25 µg/mL |
| Benzotriazole Derivative | Pseudomonas fluorescens | 15 µg/mL |
These findings suggest that the triazole structure in 2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide may confer similar antibacterial properties.
Antifungal Activity
Compounds containing the benzenesulfonamide group have also been evaluated for antifungal activity. Studies indicate that modifications to the triazole ring can enhance antifungal efficacy against species such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzotriazole Derivative | Candida albicans | 12.5 - 25 µg/mL |
| Triazole Derivative | Aspergillus niger | 10 µg/mL |
The introduction of electron-withdrawing groups such as chlorine or methyl groups at specific positions on the triazole ring has been shown to improve antifungal activity.
Antiparasitic Activity
The antiparasitic potential of this compound is particularly noteworthy. Research indicates that similar compounds have shown in vitro activity against protozoan parasites like Trypanosoma cruzi.
Case Study: Antiparasitic Activity
In a study conducted by Becerra et al., various N-benzenesulfonyl derivatives were tested against Trypanosoma cruzi. One derivative demonstrated a dose-dependent growth inhibition of epimastigotes with an IC50 value of 50 µg/mL after a 72-hour incubation period.
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with triazole derivatives and sulfonamide coupling. For example, refluxing intermediates in absolute ethanol with glacial acetic acid (as a catalyst) under controlled temperatures (e.g., 4–6 hours) is a common strategy to form the triazole core . Characterization of intermediates employs thin-layer chromatography (TLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) is used to verify molecular weight, while - and -NMR are essential for confirming substituent positions and stereochemistry. For example, the benzenesulfonamide group’s protons exhibit distinct downfield shifts in -NMR due to electron-withdrawing effects .
Q. What is the role of the triazole ring in modulating biological activity?
The 1,2,4-triazole moiety introduces hydrogen-bonding capabilities and metabolic stability. Studies on analogous compounds suggest the –N–C–S unit in triazoles enhances interactions with biological targets, such as enzymes or receptors .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding, while ORTEP-3 generates thermal ellipsoid plots to assess positional disorder . For example, a 2021 study resolved a chloro-phenyl group’s orientation using SHELXL’s twin refinement module .
Q. What experimental strategies mitigate low yields in multi-step syntheses?
Yield optimization requires precise control of reaction conditions:
- Temperature : Maintaining 70–80°C during sulfonamide coupling prevents side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Inert atmosphere : Nitrogen purging minimizes oxidation of thiol intermediates .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution?
Kinetic studies in varying solvents (e.g., DMSO vs. THF) reveal that polar solvents stabilize transition states in SN2 mechanisms. For instance, the ethyl linker’s nucleophilic displacement by thiols proceeds 30% faster in DMSO than in THF, as measured by -NMR reaction monitoring .
Methodological Considerations
- Crystallographic data validation : Cross-check SHELXL refinement metrics (e.g., R-factor < 5%) with WinGX’s symmetry validation tools to detect lattice mismatches .
- Contradiction resolution : If NMR and SC-XRD data conflict (e.g., unexpected proton environments), re-examine crystal packing effects or consider dynamic NMR to assess conformational flexibility .
- Theoretical frameworks : Link synthesis pathways to Hammett substituent constants or frontier molecular orbital theory to predict regioselectivity in triazole functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
